3-(5,6,7,8-Tetrahydro-2-naphthyloxy)-1,2-propanediol
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Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tetrahydronaphthalene moiety linked to a propanediol group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol can be achieved through several synthetic routes. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ol: A precursor in the synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol.
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)propanenitrile: A structurally similar compound with a nitrile group instead of hydroxyl groups.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63991-84-4 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C13H18O3/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13/h5-7,12,14-15H,1-4,8-9H2 |
InChI Key |
RQKDNQXTAVOGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(CO)O |
Origin of Product |
United States |
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